molecular formula C13H6F6O3 B2703739 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid CAS No. 638159-97-4

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid

Cat. No. B2703739
CAS RN: 638159-97-4
M. Wt: 324.178
InChI Key: UUEDYKYUEHYLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . It’s a building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound is not well developed . Protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C12H7F3O3 . It has an average mass of 257.926 Da and a monoisotopic mass of 258.028687 Da .


Chemical Reactions Analysis

The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .

Scientific Research Applications

Anticancer Agents and NF-κB Inhibitors

A study by Choi et al. (2016) focused on the synthesis of naphthofuran scaffolds, including compounds with 3′,5′-bistrifluoromethane groups on the N-phenyl ring. These compounds demonstrated potential as anticancer agents and inhibitors of NF-κB activity. Specifically, a compound with a 5′-chloro group on the naphthofuran ring and a 3′,5′-bistrifluoromethane group on the N-phenyl ring exhibited outstanding cytotoxicity and NF-κB inhibitory activities, indicating potential for further investigation as an anticancer agent (Choi et al., 2016).

Catalytic Applications

Wang et al. (2018) discussed the use of 2,4-Bis(trifluoromethyl)phenylboronic acid in the catalytic dehydrative amidation between carboxylic acids and amines. This catalyst demonstrated efficiency in α-dipeptide synthesis, indicating its utility in the synthesis of complex molecules (Wang et al., 2018).

Antimycobacterial Agents

Research by Mori et al. (2022) on furan-2-carboxylic acids, a related class, highlighted their potential as antimycobacterial agents. These compounds, including a fluorinated ester derivative, showed promise in interfering with iron homeostasis in mycobacterial species, indicating potential applications in tuberculosis treatment (Mori et al., 2022).

Synthetic Chemistry

The synthesis of novel furan compounds, including those with trifluoromethyl groups, has been explored for various applications in synthetic chemistry. For example, Pevzner (2002) described the synthesis of bis(hydroxymethyl)furans and their derivatives, contributing to the development of new compounds in organic chemistry (Pevzner, 2002).

Organometallic Complexes

Ionkin and Marshall (2004) synthesized ortho-furan-substituted α-diimine ligands, incorporating elements like trifluoromethyl groups. These ligands were used in the formation of nickel complexes, indicating applications in catalysis and material science (Ionkin & Marshall, 2004).

properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6O3/c14-12(15,16)7-3-6(4-8(5-7)13(17,18)19)9-1-2-10(22-9)11(20)21/h1-5H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEDYKYUEHYLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylate (61 mg, 0.17 mmol) and LiOH (9.4 mg, 0.22 mmol) were diluted with THF/H2O=1:1 (1.5 mL), and then stirred for 2 hrs at room temperature. The mixture was acidified with 1N HCl, concentrated under reduced pressure, and diluted with EtOAc and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude title compound as a white solid (30 mg, 54%).
Name
Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylate
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
9.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.